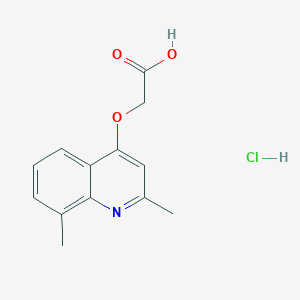

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride

CAS No.: 1052529-90-4

Cat. No.: VC8044137

Molecular Formula: C13H14ClNO3

Molecular Weight: 267.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052529-90-4 |

|---|---|

| Molecular Formula | C13H14ClNO3 |

| Molecular Weight | 267.71 g/mol |

| IUPAC Name | 2-(2,8-dimethylquinolin-4-yl)oxyacetic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H13NO3.ClH/c1-8-4-3-5-10-11(17-7-12(15)16)6-9(2)14-13(8)10;/h3-6H,7H2,1-2H3,(H,15,16);1H |

| Standard InChI Key | VRSPUSDDHIRISQ-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O.Cl |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O.Cl |

Introduction

Chemical Structure and Identification

The compound belongs to the quinoline family, characterized by a bicyclic structure fused from a benzene ring and a pyridine ring. Key structural features include:

-

Quinoline core: Substituted with methyl groups at positions 2 and 8.

-

Acetic acid moiety: Linked via an ether bond at position 4 of the quinoline ring.

-

Hydrochloride salt: Improves aqueous solubility for biological applications.

Molecular Data

Synthesis and Derivatives

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

-

Alkylation of 4-hydroxy-2,8-dimethylquinoline: Reacted with bromoacetic acid under basic conditions to form the ether-linked acetic acid derivative .

-

Salt formation: Treatment with hydrochloric acid yields the final product .

Representative Reaction Scheme:

Structural Analogues

Modifications to the quinoline core or acetic acid chain influence bioactivity:

-

Fluorinated derivatives: Substitution at position 5 (e.g., 5-fluoro analogues) enhances antimycobacterial activity .

-

Amide variants: Replacement of the carboxylic acid with an amide group improves metabolic stability .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Enhanced in hydrochloride form compared to the free acid .

-

pH sensitivity: Degrades under neutral or alkaline conditions, necessitating acidic formulations for stability .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): Peaks at δ 2.23 (methyl groups), 3.95 (methoxy), 4.62 (ether-linked CH₂) .

-

HRMS (ESI): m/z 341.1651 [M + H]⁺ for related fluorinated analogues .

Pharmacological Research

Antimycobacterial Activity

While direct data on this compound is limited, structurally related 4-alkoxyquinolines demonstrate potent activity against Mycobacterium tuberculosis (Mtb):

-

MIC values: 0.05–1.8 μM for analogues with similar substitution patterns .

-

Mechanism: Inhibition of cytochrome bc₁ complex, disrupting bacterial respiration .

ADME Profiles

-

Metabolic stability: Moderate hepatic clearance observed in rat microsomes for related compounds .

-

Permeability: Low passive permeability (PAMPA assay), suggesting formulation challenges .

Applications in Research

Drug Development

-

Lead optimization: Serves as a scaffold for antitubercular agents due to its quinoline core .

-

Structure-activity relationship (SAR) studies: Methyl and halogen substitutions are explored to balance potency and solubility .

Chemical Probes

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion |

| H315 (Skin irritation) | Use gloves |

| H319 (Eye irritation) | Wear eye protection |

| H335 (Respiratory irritation) | Use in ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume